molecular formula C10H12N2O B15211075 2-(Aminomethyl)-6-ethylbenzo[d]oxazole

2-(Aminomethyl)-6-ethylbenzo[d]oxazole

Cat. No.: B15211075
M. Wt: 176.21 g/mol
InChI Key: RDEGOBCLBKNTBS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound has an aminomethyl group at the second position and an ethyl group at the sixth position on the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminomethylphenol with ethyl bromoacetate, followed by cyclization using a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, while the ethyl group can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced derivatives like amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

2-(Aminomethyl)-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-ethylbenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzoxazole: Lacks the ethyl group at the sixth position.

    6-Ethylbenzoxazole: Lacks the aminomethyl group at the second position.

    2-(Aminomethyl)-5-methylbenzoxazole: Has a methyl group instead of an ethyl group at the sixth position.

Uniqueness

2-(Aminomethyl)-6-ethylbenzo[d]oxazole is unique due to the presence of both the aminomethyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(6-ethyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6,11H2,1H3

InChI Key

RDEGOBCLBKNTBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)CN

Origin of Product

United States

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